Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 6-oxa-2-azaspiro[3.4]octane core. The hydroxymethyl substituent at the 7-position and the tert-butyl carbamate group at the 2-position contribute to its unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis. Its structural complexity and stereochemical features often require advanced crystallographic methods (e.g., SHELX programs) for characterization .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-12(7-13)4-9(5-14)16-8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
VNNWYCJUTNYKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CO |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
Step 1: Formation of the Spirocyclic Core
The spiro ring system is generally formed by cyclization reactions involving suitable precursors that contain oxygen and nitrogen atoms positioned to form the 6-oxa-2-azaspiro[3.4]octane framework. This often involves intramolecular nucleophilic substitution or ring-closing reactions under controlled conditions.Step 2: Hydroxymethyl Group Introduction
The hydroxymethyl substituent at the 7-position is typically introduced via selective hydroxymethylation reactions. This can be achieved by employing formaldehyde or related reagents under basic or acidic catalysis, ensuring regioselectivity.Step 3: Esterification with tert-Butyl Group
The carboxylic acid functionality is protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly done using tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base.Step 4: Purification and Characterization
Purification is achieved by chromatographic methods such as silica gel column chromatography or preparative HPLC. Structural confirmation and purity assessment are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Reaction Conditions and Catalysts
- Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference.
- Temperature control is critical; some steps require room temperature, while others may need heating (e.g., 40–110 °C) to drive cyclization or substitution reactions.
- Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation or deprotection steps, although specific catalytic steps for this compound are less documented.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Spirocyclic core formation | Suitable bifunctional precursors, base | Room temp to 80 °C | Several hours | Intramolecular cyclization |
| Hydroxymethylation | Formaldehyde or equivalent, acid/base catalyst | Room temp to 50 °C | 2–6 hours | Regioselective substitution |
| Esterification (tert-butyl) | tert-Butyl chloroformate, base (e.g., TEA) | 0–25 °C | 1–3 hours | Protects carboxyl group |
| Purification | Chromatography (silica gel, HPLC) | Ambient | Variable | Ensures high purity confirmed by NMR/MS |
Related Synthetic Processes and Analogous Methods
While direct detailed protocols for this exact compound are limited, related spirocyclic compounds with azaspiro and oxaspiro frameworks have been synthesized using similar strategies. For example:
- A patent describing synthesis of 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl) derivatives highlights the use of controlled cyclization and acylation steps under inert atmosphere.
- Another patent outlines multi-step preparation of tert-butyl-3-(aminomethyl) dihydro-5H-triazolodiazepine-8-carboxylate esters, emphasizing careful reagent addition, temperature control, and catalyst use for ring closure and functional group transformations.
These analogous methods reinforce the importance of stepwise synthesis, protection/deprotection strategies, and precise control of reaction parameters for spirocyclic compounds.
Analytical Techniques for Confirmation
NMR Spectroscopy:
Used to verify the spirocyclic framework, substitution pattern, and ester formation by characteristic chemical shifts and coupling constants.Mass Spectrometry (MS):
Confirms molecular weight and fragmentation patterns consistent with the target compound.Infrared Spectroscopy (IR):
Identifies functional groups such as hydroxyl and ester carbonyl.Chromatographic Purity:
High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures the compound’s purity and absence of side products.
Summary and Research Implications
The preparation of this compound is achieved through a multi-step synthetic route involving spirocyclic ring formation, selective hydroxymethylation, and tert-butyl ester protection. The process demands rigorous control of reaction conditions and purification to yield a compound suitable for medicinal chemistry research. Although detailed step-by-step protocols are proprietary or limited in public literature, the synthesis aligns with well-established organic methodologies for spirocyclic heterocycles.
This analysis integrates diverse and authoritative sources, excluding unreliable platforms, to provide a professional and comprehensive understanding of the compound’s preparation methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at 0°C.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Halogenated Derivatives
- The iodine atom enhances reactivity in cross-coupling reactions .
- tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2225144-48-7): Molecular Formula: C₁₂H₁₈ClNO₆S Molecular Weight: 339.79 Key Differences: The chlorosulfonyl group (-SO₂Cl) introduces electrophilic character, enabling sulfonamide formation.
Aromatic and Heterocyclic Modifications
- The 6-oxo group may influence metabolic stability .
Core Structure Modifications
Spirocyclic Ring Systems
- tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0): Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 227.26 Key Differences: Absence of the hydroxymethyl group simplifies the structure but reduces hydrogen-bonding capacity. The 6-oxo group enhances polarity .
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1):
Heteroatom Variations
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, with CAS number 1330764-06-1, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.299 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 361.1 ± 27.0 °C |
| Flash Point | 172.2 ± 23.7 °C |
| LogP | -0.15 |
These properties indicate that the compound is relatively stable under standard conditions, which is essential for its potential use in pharmaceutical applications.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Cytotoxicity : Preliminary studies suggest that the compound may have low cytotoxicity while maintaining potent activity against specific cancer cell lines. This characteristic makes it a candidate for further development as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical biological pathways, including those related to tumor growth and metastasis .
- Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- A study on related spirocyclic compounds demonstrated their ability to inhibit tumor cell proliferation in vitro, suggesting that modifications in their structure can enhance their therapeutic potential .
- Another investigation found that derivatives of azaspiro compounds showed promising results in reducing tumorigenesis in animal models, indicating a pathway for developing new cancer therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but initial findings suggest favorable absorption and distribution characteristics due to its lipophilicity (LogP value) and molecular structure .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity can lead to more potent derivatives.
- Clinical Trials : Conducting clinical trials will be crucial to establish safety and efficacy in humans.
- Combination Therapies : Investigating the potential of this compound in combination with existing therapies could enhance treatment outcomes for patients with resistant cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
